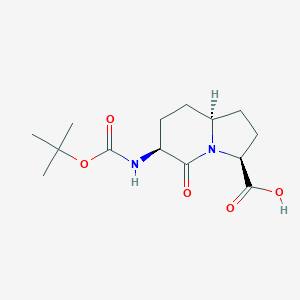

(3S,6S,8aS)-6-((tert-Butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylic acid

Descripción

(3S,6S,8aS)-6-((tert-Butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylic acid is a bicyclic compound featuring an octahydroindolizine core with a tert-butoxycarbonyl (Boc)-protected amine group and a carboxylic acid moiety. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the carboxylic acid enables further derivatization or salt formation.

Propiedades

IUPAC Name |

(3S,6S,8aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O5/c1-14(2,3)21-13(20)15-9-6-4-8-5-7-10(12(18)19)16(8)11(9)17/h8-10H,4-7H2,1-3H3,(H,15,20)(H,18,19)/t8-,9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKCETWDNUERKW-GUBZILKMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2CCC(N2C1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@H]2CC[C@H](N2C1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455559 | |

| Record name | (3S,6S,8aS)-6-((tert-Butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159303-50-1 | |

| Record name | (3S,6S,8aS)-6-((tert-Butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

The compound (3S,6S,8aS)-6-((tert-Butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylic acid is a member of the indolizine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

This compound features a bicyclic structure with a carboxylic acid group at the third position and a tert-butoxycarbonyl (Boc) protecting group on the amino group. Its unique configuration contributes to its biological activity.

The indolizine core structure is known to interact with various biological targets. The compound may exhibit antibacterial , anticancer , and anti-inflammatory properties through interactions with specific enzymes or receptors, modulating biological pathways.

Antibacterial Activity

Research indicates that compounds within the indolizine family possess significant antibacterial properties. For instance, similar derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | IC50 (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Related Indolizine Derivative | Pseudomonas aeruginosa | 0.195 |

The above table illustrates the potential of this compound to inhibit bacterial growth, although specific IC50 values for this compound are yet to be established.

Anticancer Activity

Indolizines are also recognized for their anticancer properties. Studies have shown that related compounds can induce apoptosis in cancer cells by interacting with cellular signaling pathways.

Case Study:

A study conducted on indolizine derivatives demonstrated that they effectively inhibited tumor growth in vitro and in vivo models by targeting specific cancer cell lines. The mechanism involved the downregulation of anti-apoptotic proteins and activation of pro-apoptotic factors.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the Boc group plays a significant role in enhancing solubility and stability, which may influence its interaction with biological targets.

Comparación Con Compuestos Similares

Key Structural Analogs

| CAS No. | Compound Name | Structural Features | Similarity Score |

|---|---|---|---|

| 549521-78-0 | (3S,6S,8aS)-6-((tert-Butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylic acid | Carboxylic acid at position 3; Boc-protected amine at position 6 | Reference (1.00) |

| 159303-54-5 | (3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate | Methyl ester at position 3 instead of carboxylic acid | 0.92 |

| 159405-37-5 | (3S,6S,8aR)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate | Methyl ester at position 3; 8aR stereochemistry (vs. 8aS in reference compound) | 0.92 |

Functional and Stereochemical Differences

Carboxylic Acid vs. This difference impacts bioavailability and reactivity in downstream applications (e.g., coupling reactions in peptide synthesis) .

Stereochemistry at Position 8a :

- The 8aS configuration in the reference compound contrasts with the 8aR configuration in 159405-37-3. This stereochemical variance may influence biological activity or binding affinity in chiral environments, though specific data are absent in the provided evidence.

Boc Protection :

Bioactivity Considerations

- For example, plant-derived indolizidine alkaloids (e.g., swainsonine) share bicyclic motifs and exhibit glycosidase inhibition .

Limitations in Current Data

- The evidence lacks explicit pharmacological or toxicological studies for these compounds. Further research is needed to elucidate their biological roles, particularly given the influence of stereochemistry on activity .

Q & A

Q. Basic Purification

- Recrystallization : Use ethanol/water (4:1) for high recovery (>90%) and purity (>97%) .

- Column Chromatography : Silica gel with gradient elution (DCM:MeOH 95:5 to 90:10) to remove polar byproducts.

How can trace impurities (<2%) be removed for high-purity applications?

Q. Advanced Purification

- Chiral Chromatography : Utilize preparative HPLC with chiral stationary phases (e.g., amylose-based) to separate diastereomers .

- Ion-Exchange Resins : Remove residual acids/bases using Dowex® 50WX8 (H⁺ form) .

What analytical methods are essential for structural confirmation?

Q. Basic Characterization

Q. Advanced Analytical Strategies

- X-ray Crystallography : Resolve ambiguous NOE effects by determining crystal structure (e.g., for bicyclic ring conformation) .

- DFT Calculations : Compare experimental and computed IR/UV spectra to validate tautomeric forms .

What are the optimal storage conditions to ensure stability?

Q. Basic Stability Protocol

- Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis .

- Solvent : Lyophilize and store as a solid; avoid prolonged exposure to DMSO or DMF due to Boc group sensitivity .

How can degradation pathways be systematically studied?

Q. Advanced Stability Analysis

- Forced Degradation Studies : Expose to heat (60°C), acid (0.1M HCl), and base (0.1M NaOH) to identify degradation products via LC-MS .

- Kinetic Modeling : Use Arrhenius plots to predict shelf life under varying temperatures .

What are its primary applications in peptide-based drug discovery?

Q. Basic Applications

- Peptide Backbone Modification : The rigid indolizine core serves as a conformational restraint in peptidomimetics, enhancing target binding .

- Protecting Group Strategy : Boc facilitates stepwise solid-phase peptide synthesis (SPPS) .

How does its conformation influence activity in protease inhibition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.